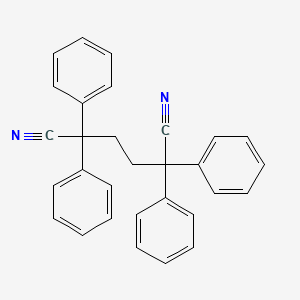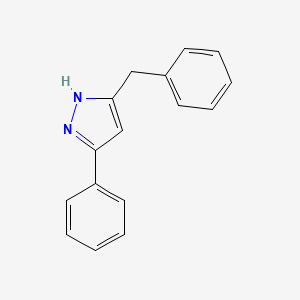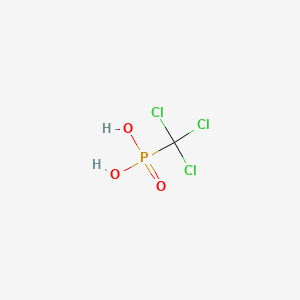
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol is a complex organic compound with the molecular formula C16H24O It is part of a class of bicyclic compounds characterized by their unique ring structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the hydroxyl group at the 6th position .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and the use of catalysts to improve yield and selectivity, would apply .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the double bonds or the hydroxyl group.
Substitution: Functional groups can be substituted at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to a fully saturated bicyclic compound .
Applications De Recherche Scientifique
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of bicyclic structures and the effects of ring strain.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Mécanisme D'action
The mechanism of action of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure may also interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-triene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one: A smaller bicyclic compound with different ring strain and reactivity.
Uniqueness
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
97726-23-3 |
|---|---|
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
bicyclo[10.2.2]hexadeca-1(14),12,15-trien-6-ol |
InChI |
InChI=1S/C16H24O/c17-16-8-3-1-2-6-14-10-12-15(13-11-14)7-4-5-9-16/h10-13,16-17H,1-9H2 |
Clé InChI |
MNGDGTJYTVPIDT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CCCCC2=CC=C(CC1)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964854.png)
![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)
![4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964859.png)




![5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964884.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)

![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)
